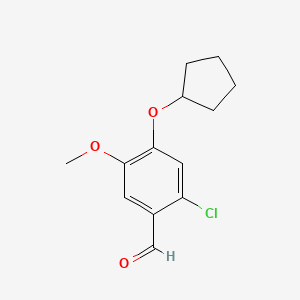
5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered ring made up of one sulfur atom . Both of these compounds are found in many commercially available drugs due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Thiophene derivatives can be synthesized by various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene also has a five-membered ring, but it contains one sulfur atom .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. For instance, compound 26 was reacted with alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 h resulted in the isoxazole-linked glyco-conjugates 27 .Applications De Recherche Scientifique
- Anti-Inflammatory Properties : Thiophene derivatives, including this compound, have been investigated for their anti-inflammatory effects . Such properties are crucial in drug development for conditions like arthritis and autoimmune diseases.
- Anticancer Activity : Some thiophene-based molecules exhibit promising anticancer properties . Researchers explore their potential as novel chemotherapeutic agents.
- Antimicrobial and Antiviral Effects : Thiophene-containing compounds have demonstrated antimicrobial and antiviral activities . This compound could be relevant in combating infectious diseases.
- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives play a role in fabricating OLEDs . Their unique electronic properties make them suitable for use in displays and lighting.
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of OFETs, which are essential components in flexible electronics and sensors .
- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . They protect metal surfaces from degradation caused by chemical reactions with their environment.
- Voltage-Gated Sodium Channel Blockers : Articaine, a compound related to this structure, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic in Europe .
- Serotonin Antagonists : Some thiophene-containing compounds exhibit serotonin antagonistic effects . These properties are relevant in neurology and psychiatric research.
- Synthetic Routes : Researchers have employed various synthetic methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, to obtain thiophene derivatives . These pathways enable the preparation of diverse compounds.
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Material Science and Corrosion Inhibition
Pharmacology and Neurology
Synthetic Chemistry and Heterocyclization
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole and thiophene derivatives should be based on the most recent knowledge emerging from the latest research . These compounds have a wide spectrum of biological activities and therapeutic potential, making them promising candidates for the development of new drugs .
Propriétés
IUPAC Name |
5-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-10(15-17-9)12(16)14-8-13(4-5-13)11-3-2-6-18-11/h2-3,6-7H,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFBSYSFDYGOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

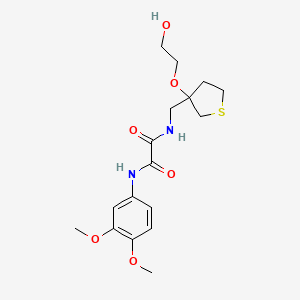
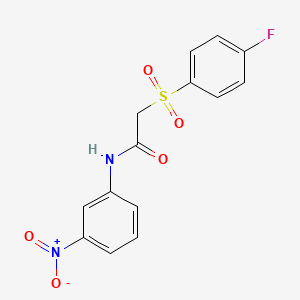
![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)
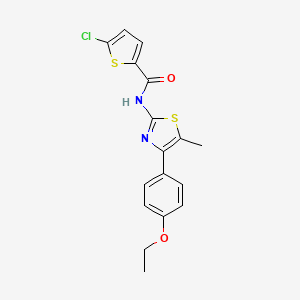

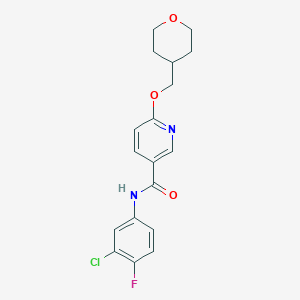
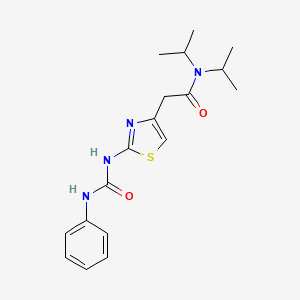

![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
